Deuterium Incorporation Confers +3 Da Mass Shift Relative to Unlabeled Metabolite for MS Differentiation
2-Hydroxymethyl Olanzapine-d3 incorporates three deuterium atoms at the N-methyl position, resulting in a monoisotopic mass of approximately 331.15 Da, which is 3.02 Da greater than the unlabeled 2-Hydroxymethyl Olanzapine (328.13 Da) . This mass shift enables the mass spectrometer to distinguish the internal standard from the endogenous analyte during multiple reaction monitoring (MRM) acquisition without cross-interference [1].
| Evidence Dimension | Monoisotopic Mass (Da) |
|---|---|
| Target Compound Data | 331.15 Da |
| Comparator Or Baseline | 2-Hydroxymethyl Olanzapine (unlabeled): 328.13 Da |
| Quantified Difference | 3.02 Da |
| Conditions | Mass spectrometry detection; calculated from molecular formula C₁₇H₁₇D₃N₄OS vs. C₁₇H₂₀N₄OS . |
Why This Matters
This mass difference is essential for a valid internal standard; without it, the internal standard and analyte signals cannot be deconvoluted by the mass spectrometer, leading to systematic quantification errors.
- [1] FDA Guidance for Industry: Bioanalytical Method Validation (2018). Section IV.B. Internal Standard Selection. View Source
